molecular formula C7H5BrFN3 B1381720 5-Bromo-4-fluoro-1H-benzo[d]imidazol-2-amine CAS No. 1388036-41-6

5-Bromo-4-fluoro-1H-benzo[d]imidazol-2-amine

Cat. No.: B1381720
CAS No.: 1388036-41-6
M. Wt: 230.04 g/mol
InChI Key: BSANLVGMZCKACT-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-1H-benzo[d]imidazol-2-amine is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-1H-benzo[d]imidazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-3-fluoroaniline with formamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzimidazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-Bromo-4-fluoro-1H-benzo[d]imidazol-2-amine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Material Science: It can be used in the development of functional materials, including organic semiconductors and dyes.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-benzo[d]imidazol-2-amine: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    4-Fluoro-1H-benzo[d]imidazol-2-amine: Lacks the bromine atom, which may influence its chemical properties and applications.

    5-Chloro-4-fluoro-1H-benzo[d]imidazol-2-amine:

Uniqueness

The unique combination of bromine and fluorine atoms in 5-Bromo-4-fluoro-1H-benzo[d]imidazol-2-amine provides distinct chemical properties that can be leveraged in various applications. The presence of these halogens can enhance the compound’s reactivity, binding affinity, and overall versatility in scientific research and industrial applications.

Properties

IUPAC Name

5-bromo-4-fluoro-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFN3/c8-3-1-2-4-6(5(3)9)12-7(10)11-4/h1-2H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSANLVGMZCKACT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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